molecular formula C12H15NO3 B13637543 2-Hydroxy-5-(piperidin-4-yl)benzoic acid

2-Hydroxy-5-(piperidin-4-yl)benzoic acid

Cat. No.: B13637543
M. Wt: 221.25 g/mol
InChI Key: SCGBYTGKZARIPW-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(piperidin-4-yl)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 2-position and a piperidin-4-yl substituent at the 5-position. This compound is of interest in pharmaceutical and organic chemistry due to its structural hybrid of a salicylic acid backbone and a piperidine moiety, which may confer unique physicochemical and biological properties. Piperidine rings are common in bioactive molecules, influencing lipophilicity, solubility, and receptor interactions .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-hydroxy-5-piperidin-4-ylbenzoic acid

InChI

InChI=1S/C12H15NO3/c14-11-2-1-9(7-10(11)12(15)16)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2,(H,15,16)

InChI Key

SCGBYTGKZARIPW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(piperidin-4-yl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a substituted benzoic acid derivative.

    Piperidinyl Substitution:

    Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, which may involve the use of oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(piperidin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The piperidinyl group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy-5-(piperidin-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(piperidin-4-yl)benzoic acid involves its interaction with specific molecular targets. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Linked Benzoic Acid Derivatives

  • Sulfasalazine (2-Hydroxy-5-[(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl]benzoic acid): Structure: Features an azo bond linking the salicylic acid core to a sulfapyridine moiety. Activity: Used to treat inflammatory bowel diseases (IBD). The azo bond is cleaved by gut microbiota to release 5-aminosalicylic acid (5-ASA), an anti-inflammatory agent . Key Difference: Unlike 2-Hydroxy-5-(piperidin-4-yl)benzoic acid, sulfasalazine’s activity depends on metabolic activation, whereas the piperidine analog may act directly via receptor modulation.
  • Mordant Orange 1 (2-Hydroxy-5-[(4-nitrophenyl)azo]benzoic acid): Structure: Contains a nitro-substituted phenylazo group.

Sulfonamide Derivatives

  • 2-Hydroxy-5-(4-nitrophenylsulfonamido)benzoic acid (Compound 1i): Structure: Sulfonamide group at the 5-position. Comparison: The sulfonamide group enhances hydrogen bonding with enzymes, whereas the piperidine moiety in 2-Hydroxy-5-(piperidin-4-yl)benzoic acid may improve blood-brain barrier penetration.

Pyrazinamide-Salicylic Acid Hybrids

  • 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic acid: Structure: Combines salicylic acid with a pyrazinamide derivative via a hydrazone linker. Activity: Synthesized for antitubercular applications, leveraging pyrazinamide’s first-line TB drug status. The hexyl chain may enhance membrane permeability compared to the piperidine analog .

Trifluoromethoxy-Substituted Analogs

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid: Structure: Trifluoromethyl group at the 4-position. Properties: Increased lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group.

Piperazine/Piperidine-Containing Derivatives

  • 2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid: Structure: Piperazine ring with a methylphenyl substituent. Potential Use: Piperazine/piperidine moieties are common in antipsychotics and antidepressants. This compound’s nitro group may confer redox activity distinct from the hydroxyl-piperidine combination in the target molecule .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity/Application Key Reference(s)
2-Hydroxy-5-(piperidin-4-yl)benzoic acid Piperidin-4-yl at C5 Pharma/Cosmetics (theoretical)
Sulfasalazine Azo-linked sulfapyridine Anti-inflammatory (IBD)
2-Hydroxy-5-(4-nitrophenylsulfonamido)BA Sulfonamide at C5 Antimicrobial (Topoisomerase II inhibition)
Mordant Orange 1 4-Nitrophenylazo group Dye/Electrochemical studies
2-Hydroxy-4-(trifluoromethyl)benzoic acid CF₃ at C4 Enhanced lipophilicity

Biological Activity

2-Hydroxy-5-(piperidin-4-yl)benzoic acid, a compound that has garnered attention in medicinal chemistry, is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-5-(piperidin-4-yl)benzoic acid can be described as follows:

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 233.27 g/mol
  • IUPAC Name : 2-Hydroxy-5-(piperidin-4-yl)benzoic acid

This compound features a benzoic acid moiety substituted with a hydroxy group and a piperidine ring, contributing to its unique biological activity.

Pharmacological Activities

Research indicates that 2-Hydroxy-5-(piperidin-4-yl)benzoic acid exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa75

2. Anti-inflammatory Properties

In vitro studies have indicated that 2-Hydroxy-5-(piperidin-4-yl)benzoic acid can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

3. Antioxidant Activity

The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related disorders.

The biological activity of 2-Hydroxy-5-(piperidin-4-yl)benzoic acid is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
  • Cell Signaling Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Study : A study investigated the effects of 2-Hydroxy-5-(piperidin-4-yl)benzoic acid on human breast cancer cell lines (MCF7). Results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups, suggesting its efficacy in reducing inflammation.

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